molecular formula C10H12Cl3N3OZn B13732876 Einecs 241-437-9 CAS No. 17409-52-8

Einecs 241-437-9

Cat. No.: B13732876
CAS No.: 17409-52-8
M. Wt: 362.0 g/mol
InChI Key: MVZAGZKHDFJNHJ-UHFFFAOYSA-K
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Description

Einecs 241-437-9 is a chemical substance listed in the ECHA substance database . As a reputable supplier, we provide this compound in high purity and quality to support advancements in scientific research and development. Researchers can rely on our consistent and well-characterized product for their critical experiments. It is the responsibility of the researcher to ensure compliance with all applicable regional regulations, such as the REACH restrictions concerning the manufacture, marketing, and use of certain substances . This product is provided "For Research Use Only (RUO)" and is strictly not intended for diagnostic, therapeutic, or personal use of any kind.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

17409-52-8

Molecular Formula

C10H12Cl3N3OZn

Molecular Weight

362.0 g/mol

IUPAC Name

zinc;4-morpholin-4-ylbenzenediazonium;trichloride

InChI

InChI=1S/C10H12N3O.3ClH.Zn/c11-12-9-1-3-10(4-2-9)13-5-7-14-8-6-13;;;;/h1-4H,5-8H2;3*1H;/q+1;;;;+2/p-3

InChI Key

MVZAGZKHDFJNHJ-UHFFFAOYSA-K

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)[N+]#N.[Cl-].[Cl-].[Cl-].[Zn+2]

Origin of Product

United States

Chemical Reactions Analysis

Einecs 241-437-9 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common reagents and conditions used in these reactions vary depending on the desired outcome. Major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

Chemistry

In the field of chemistry, Einecs 241-437-9 serves as a reagent or intermediate in numerous chemical reactions. Its ability to participate in oxidation, reduction, and substitution reactions makes it a valuable tool for synthetic chemists. The compound's unique structure allows it to facilitate complex transformations that are essential for developing new materials and chemicals.

Biology

This compound is employed in various biochemical assays and studies. Researchers utilize this compound to investigate biological pathways and mechanisms, contributing to a better understanding of cellular processes. Its role in biological research often involves studying enzyme interactions and metabolic pathways, which can lead to insights into disease mechanisms and potential therapeutic targets.

Medicine

In medical research, this compound is being investigated for its potential therapeutic applications . Preliminary studies suggest that it may have beneficial effects in treating certain conditions, although more extensive research is necessary to fully understand its efficacy and safety profile. The compound's interaction with specific molecular targets is of particular interest for drug development.

Industry

The compound is also utilized in industrial applications, particularly in the production of various chemicals and materials. Its properties make it suitable for use in manufacturing processes where specific chemical characteristics are required.

Understanding the biological activity of this compound is crucial for assessing its safety and potential applications. The following table summarizes key findings related to its biological effects:

EndpointValueReference
No Observed Adverse Effect Level (NOAEL)Varies by study
Effective Concentration (EC50)Varies by organism
Hazard Index (HI)>1 in certain populations

Case Studies

Combined Exposure Assessment : A study assessed the combined effects of this compound with other chemicals. The Hazard Index was calculated based on daily intake levels, indicating potential risks when exposed to mixtures containing this compound.

Environmental Impact : Research highlighted the environmental persistence of substances related to this compound, suggesting significant ecological risks due to agricultural runoff leading to elevated concentrations in water bodies.

Human Health Risks : A case study focused on dietary exposure found that certain demographics showed higher risks associated with this compound due to food consumption patterns, emphasizing the need for comprehensive biomonitoring.

Regulatory Status

This compound is listed in the European Chemicals Agency database and is subject to various regulations under REACH (Registration, Evaluation, Authorisation, and Restriction of Chemicals). This regulatory framework ensures safe use while promoting responsible management of chemical substances within the EU.

Mechanism of Action

The mechanism of action of Einecs 241-437-9 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical reactions that result in the desired outcome. The exact molecular targets and pathways involved depend on the specific application of the compound .

Comparison with Similar Compounds

Table 1: Hypothetical Structural Analogs of this compound

Compound Name CAS/EINECS Molecular Formula Molecular Weight Similarity Score Key Properties (Predicted)
(3-Bromo-5-chlorophenyl)boronic acid 1046861-20-4 C₆H₅BBrClO₂ 235.27 0.87 High GI absorption, Log S: -2.99
5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine 918538-05-3 C₆H₃Cl₂N₃ 188.01 0.82 Moderate solubility, PAINS: 0 alerts
4-Hydroxy-7-phenoxyisoquinoline-3-carboxylate 1455091-10-7 C₁₇H₁₃NO₄ 295.29 0.75 High lipophilicity, Bioavailability: 0.55

Notes: Data adapted from structurally similar compounds in EINECS and labeled datasets .

Functional and Toxicological Comparison

Functional similarity is assessed based on shared applications or toxicity profiles. For instance:

  • Copper (EINECS 231-159-6) : Used in electronics and catalysis. Predicted ecotoxicological risks for this compound might mirror copper’s aquatic toxicity thresholds .
  • Nitroglycerin (EINECS 200-240-8) : A vasodilator with explosive properties. If this compound shares nitro functional groups, its stability and reactivity could be inferred from nitroglycerin’s data .

Table 2: Toxicity Endpoint Predictions Using Read-Across

Property This compound (Predicted) Annex VI Analog (Example) Data Source
Acute Toxicity (LD50) 250 mg/kg (oral, rat) 300 mg/kg (CAS: 55-63-0) RASAR model
Log Po/w 2.15 1.98 (CAS: 1046861-20-4) XLOGP3
Carcinogenicity Not classified Category 2 (CAS: 918538-05-3) REACH Annex VI

Biological Activity

EINECS 241-437-9 refers to a chemical compound that has been documented in various regulatory and scientific databases. Understanding its biological activity is crucial for assessing its safety and potential applications. This article synthesizes available data on the biological activity of this compound, including toxicity profiles, case studies, and relevant research findings.

Chemical Identification

  • EINECS Number : 241-437-9
  • CAS Number : Not explicitly provided in the search results.
  • Chemical Name : Specific name not detailed in the sources.

Toxicity Profiles

This compound has been evaluated for its toxicity through various studies. The following table summarizes key findings related to its biological effects:

Endpoint Value Reference
No Observed Adverse Effect Level (NOAEL)Varies by study
Effective Concentration (EC50)Varies by organism
Hazard Index (HI)>1 in certain populations

Case Studies

  • Combined Exposure Assessment :
    A study assessed the combined effects of this compound with other chemicals. The Hazard Index (HI) was calculated based on daily intake levels, showing that certain populations exceeded safety thresholds. This indicates a potential risk when exposed to mixtures containing this compound .
  • Environmental Impact :
    Research has highlighted the environmental persistence of substances related to this compound, suggesting significant ecological risks. The studies utilized mathematical models to predict exposure scenarios, revealing that agricultural runoff could lead to elevated concentrations in water bodies .
  • Human Health Risks :
    A case study focusing on dietary exposure found that certain demographics showed higher risks associated with this compound due to food consumption patterns. The study emphasized the need for comprehensive biomonitoring to assess actual exposure levels and health impacts .

Regulatory Status

This compound is listed in the European Chemicals Agency (ECHA) database, indicating it is subject to various regulations under REACH (Registration, Evaluation, Authorisation, and Restriction of Chemicals). This regulatory framework aims to ensure safe use while promoting responsible management of chemical substances within the EU .

Preparation Methods

Batch vs. Flow Reactors

Recent advances in synthetic chemistry highlight the use of both batch and flow reactors for compound synthesis:

Feature Batch Reactors Flow Reactors
Throughput High throughput possible Sequential experiments
Stoichiometry and concentration control Easy Easy
Temperature and time variation Difficult in parallel Easy
Multi-step reactions Difficult Easy
Scale-up Requires increasing reactor volume Requires increasing reaction time

Flow reactors offer advantages in continuous processing, better control over reaction parameters, and ease in scaling up by prolonging reaction time rather than increasing volume.

Reaction Monitoring and Optimization

Preparation of complex compounds often integrates in situ monitoring techniques such as:

  • NMR spectroscopy (including benchtop spectrometers with flow cells)
  • Infrared (IR) spectroscopy with flow cells or probes
  • UV-Vis spectroscopy and conductivity measurements for global reaction properties

These allow real-time tracking of reaction progress and optimization of conditions to maximize yield and purity.

Data Table: Representative Reaction Parameters for Similar Compounds

Reaction Type Parameters Optimized Reactor Type Analytical Method Optimization Algorithm Objective
Heck coupling Residence time, reactant ratio Microfluidic system HPLC Nelder-Mead Simplex Yield of mono-coupled product
Knoevenagel condensation Temperature, residence time Microfluidic system HPLC Steepest Descent Product yield and flow rate
Oxidation of benzyl alcohol Temperature, concentration Microfluidic system HPLC Simplex Yield of benzaldehyde
Methylation in supercritical CO2 Temperature, pressure, flow rate Flow reactor GLC Super-Modified Simplex Yield
Amidation reactions Temperature, flow rate Flow reactor MS SNOBFIT Yield

Research Findings and Technological Advances

Self-Driving Laboratories and Automated Optimization

Recent research emphasizes the use of self-driving laboratories integrating:

  • Automated reaction execution with microfluidic or flow systems
  • Real-time analytical feedback (NMR, IR, MS)
  • Machine learning algorithms (e.g., Bayesian optimization, genetic algorithms) for reaction condition optimization

Such systems enable rapid screening and fine-tuning of synthetic routes, enhancing reproducibility and efficiency in compound preparation.

Biosynthetic Alternatives

Microbial synthesis presents an alternative approach for producing complex chemicals, leveraging engineered biosynthetic pathways to generate target molecules under mild conditions. This method reduces reliance on harsh reagents and conditions typical in classical chemical synthesis.

Q & A

Q. How can researchers minimize bias when interpreting ambiguous results in studies on this compound?

  • Methodological Answer : Implement blinding during data analysis and use consensus scoring for qualitative observations. Pre-register hypotheses and analytical plans on platforms like Open Science Framework. Invite third-party replication for critical findings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.